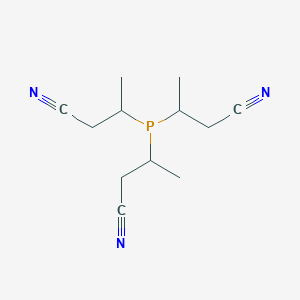
4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one is an organic compound that belongs to the class of fluorenylidene derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one typically involves a multi-step process. One common method is the condensation reaction between 9H-fluorene and 4-bromobenzaldehyde under modified Knövenagel conditions. The addition of a phase transfer catalyst, such as Bu4NI, facilitates the condensation reaction, yielding the desired product with high efficiency .
Industrial Production Methods
In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound into hydrofluorene derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and halides can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include fluorenone derivatives, hydrofluorene derivatives, and various substituted fluorenylidene compounds .
Scientific Research Applications
4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules.
Biology: It is employed in bio-imaging due to its fluorescent properties.
Mechanism of Action
The mechanism of action of 4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, such as fluorescence emission and inhibition of specific enzymatic activities .
Comparison with Similar Compounds
Similar Compounds
Bis(4-((9H-fluoren-9-ylidene)methyl)phenyl)thiophene: Known for its aggregation-induced emission properties.
(E)-1-(2-hydroxybenzylidene)-2-(9H-fluoren-9-ylidene)hydrazine: Used in bio-imaging and as a fluorescent dye.
Uniqueness
4-(9H-Fluoren-9-ylidene)-2-hydroxy-3-phenylcyclobut-2-EN-1-one stands out due to its unique cyclobutene ring structure, which imparts distinct chemical and physical properties. This structural feature enhances its stability and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
62823-32-9 |
|---|---|
Molecular Formula |
C23H14O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
4-fluoren-9-ylidene-2-hydroxy-3-phenylcyclobut-2-en-1-one |
InChI |
InChI=1S/C23H14O2/c24-22-19(14-8-2-1-3-9-14)21(23(22)25)20-17-12-6-4-10-15(17)16-11-5-7-13-18(16)20/h1-13,24H |
InChI Key |
YCARVDSYSRSFEB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)C2=C3C4=CC=CC=C4C5=CC=CC=C53)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phosphoric acid, [2-(2-chloroethoxy)-5-(hydroxymethyl)-2-oxido-1,3,2-dioxaphosphorinan-5-yl]methyl bis(2-chloroethyl) ester](/img/structure/B14501920.png)
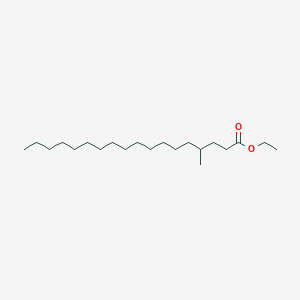
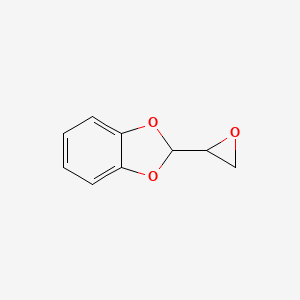

![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
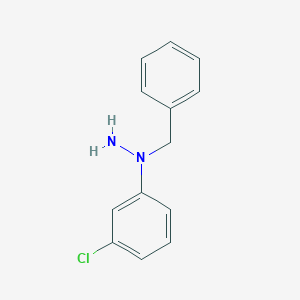
![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)

![3-{2-[3-(Benzyloxy)-5-methoxyphenyl]ethyl}pyridine](/img/structure/B14501986.png)

![(1R,8S)-bicyclo[6.1.0]nona-3,5-diene](/img/structure/B14501999.png)
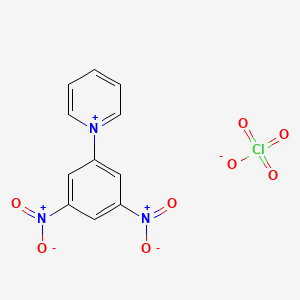
![Ethyl 2,2,3,3-tetrafluoro-3-[(trifluoroethenyl)oxy]propanoate](/img/structure/B14502001.png)
